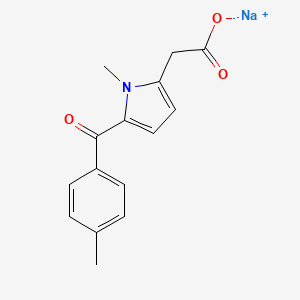![molecular formula C48H94NO8P B1261231 1-[(11Z)-octadecenoyl]-2-docosanoyl-sn-glycero-3-phosphocholine](/img/structure/B1261231.png)
1-[(11Z)-octadecenoyl]-2-docosanoyl-sn-glycero-3-phosphocholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(11Z)-octadecenoyl]-2-docosanoyl-sn-glycero-3-phosphocholine is a phosphatidylcholine 40:1 in which the acyl groups specified at positions 1 and 2 are (11Z)-octadecenoyl and docosanoyl respectively. It derives from a cis-vaccenic acid and a docosanoic acid.
Scientific Research Applications
Lipid-Linked Desaturation in Plant Microsomal Membranes
Research by Sperling and Heinz (1993) explored lipid-linked desaturation in plant microsomal membranes using ether-analogous substrates like 1-[(11Z)-octadecenoyl]-2-docosanoyl-sn-glycero-3-phosphocholine. This study provided evidence for acylation and desaturation processes in plants, revealing the incorporation and desaturation of oleoyl groups in microsomal membrane lipids (Sperling & Heinz, 1993).
Hydrolysis and Decomposition in High-Temperature Water
Changi, Matzger, and Savage (2012) investigated the behavior of similar phospholipids in high-temperature water, observing their hydrolysis and the formation of oleic acid and other products. This study provides insights into the stability and decomposition pathways of such phospholipids under extreme conditions (Changi et al., 2012).
Membrane Properties and Molecular Motion
Barton and Gunstone (1975) focused on the synthesis and properties of phospholipid bilayers formed from unsaturated lecithins, which include compounds like 1-[(11Z)-octadecenoyl]-2-docosanoyl-sn-glycero-3-phosphocholine. Their work shed light on the impact of unsaturation on membrane properties and molecular motion, particularly in the context of lipid bilayers (Barton & Gunstone, 1975).
Phospholipid Analysis in Marine Sponges
Dasgupta et al. (1987) examined unusual branched and unsaturated phospholipids in marine sponges using high-performance liquid chromatography and fast atom bombardment mass spectrometry. This research is vital for understanding the role and structure of such phospholipids in marine organisms (Dasgupta et al., 1987).
Neurotrophic Effects of Phospholipids
Kwon et al. (2003) explored the neurotrophic effects of phospholipids extracted from Bombycis corpus. Their study indicated that compounds like 1-[(11Z)-octadecenoyl]-2-docosanoyl-sn-glycero-3-phosphocholine may stimulate NGF synthesis in astrocytes, highlighting potential applications in neurology and brain health (Kwon et al., 2003).
Membrane Interactions with Small Molecules
Huang et al. (2013) utilized a pH modulation sensing platform to detect interactions between small molecules and lipid bilayers. This study is relevant for understanding how compounds like 1-[(11Z)-octadecenoyl]-2-docosanoyl-sn-glycero-3-phosphocholine interact with other molecules at the membrane level, impacting drug delivery and membrane biology (Huang et al., 2013).
properties
Product Name |
1-[(11Z)-octadecenoyl]-2-docosanoyl-sn-glycero-3-phosphocholine |
|---|---|
Molecular Formula |
C48H94NO8P |
Molecular Weight |
844.2 g/mol |
IUPAC Name |
[(2R)-2-docosanoyloxy-3-[(Z)-octadec-11-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C48H94NO8P/c1-6-8-10-12-14-16-18-20-22-23-24-25-27-29-31-33-35-37-39-41-48(51)57-46(45-56-58(52,53)55-43-42-49(3,4)5)44-54-47(50)40-38-36-34-32-30-28-26-21-19-17-15-13-11-9-7-2/h17,19,46H,6-16,18,20-45H2,1-5H3/b19-17-/t46-/m1/s1 |
InChI Key |
DOKTZAMOHSCUOQ-VGURBHAXSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)O[C@H](COC(=O)CCCCCCCCC/C=C\CCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCC=CCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![sodium;(7S)-3-(carbamoyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1261148.png)
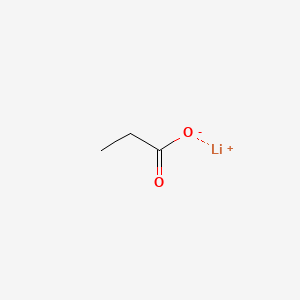
![1-[3-(3-Chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl]-4-(1-piperidyl)piperidine-4-carboxamide](/img/structure/B1261152.png)
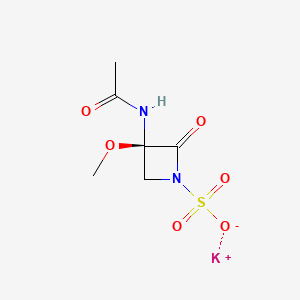
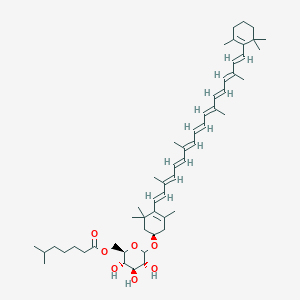
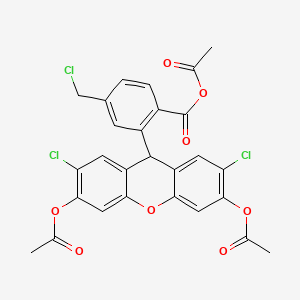
![2-(2-hydroxyphenyl)-3-[(E)-1-(4-methoxyphenyl)ethylideneamino]-1,2-dihydroquinazolin-4-one](/img/structure/B1261159.png)
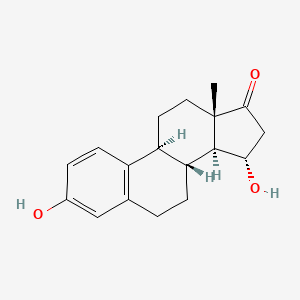
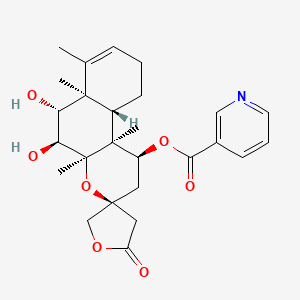

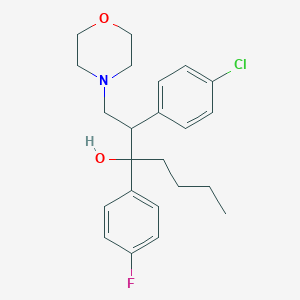
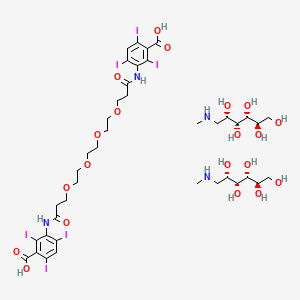
![2-fluoro-N-[(2R)-3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]acetamide](/img/structure/B1261169.png)
